molecular formula C11H23BrOSi B2761520 [3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane CAS No. 2167629-99-2

[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane

Cat. No.: B2761520
CAS No.: 2167629-99-2
M. Wt: 279.293
InChI Key: LWKQKLVVDFSUIX-AOOOYVTPSA-N
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Biological Activity

The compound's reactivity is largely influenced by its bromomethyl group, which allows it to participate in nucleophilic substitution reactions. This property is crucial for its application in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactivity with Structural Analogues

Compound NameStructural FeatureReactivity Comparison
3-(Chloromethyl)cyclobutoxy(tert-butyl)dimethylsilaneChloromethyl instead of bromomethylLess reactive due to weaker leaving group
3-(Iodomethyl)cyclobutoxy(tert-butyl)dimethylsilaneIodomethyl instead of bromomethylMore reactive than bromomethyl due to larger leaving group
3-(Hydroxymethyl)cyclobutoxy(tert-butyl)dimethylsilaneHydroxymethyl instead of bromomethylNon-reactive under similar conditions

Biological Activity Insights

While direct studies on 3-(Bromomethyl)cyclobutoxydimethylsilane are scarce, compounds with similar structures often exhibit significant biological effects. Alkylating agents like this compound can interact with biological macromolecules, potentially leading to cytotoxic effects. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on DNA or proteins, which can disrupt cellular functions.

Potential Biological Applications

  • Antimicrobial Activity : Similar alkylating agents have been studied for their ability to inhibit microbial growth.
  • Anti-inflammatory Properties : Compounds with similar functional groups have shown promise in reducing inflammation through various pathways.
  • Anticancer Activity : The cytotoxic nature of alkylating agents makes them candidates for cancer therapy, targeting rapidly dividing cells.

Case Study 1: Alkylating Agents in Cancer Therapy

A study published in Cancer Research demonstrated that alkylating agents could effectively target tumor cells by inducing DNA damage, leading to apoptosis. The reactivity of these compounds allows them to form adducts with DNA, disrupting replication and transcription processes.

Case Study 2: Antimicrobial Properties

Research conducted on structurally similar compounds indicated that certain alkylating agents exhibited broad-spectrum antimicrobial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria due to their ability to modify bacterial DNA.

The mechanism of action for 3-(Bromomethyl)cyclobutoxydimethylsilane likely involves:

  • Covalent Bond Formation : The bromomethyl group can react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids.
  • Enzyme Inhibition : By binding to active sites on enzymes, this compound may inhibit critical biochemical pathways involved in disease processes.

Properties

IUPAC Name

[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKQKLVVDFSUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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